molecular formula C20H22FNO4S B2824542 1-[3-(4-fluorophenoxy)benzoyl]-3-(2-methylpropanesulfonyl)azetidine CAS No. 1797304-42-7

1-[3-(4-fluorophenoxy)benzoyl]-3-(2-methylpropanesulfonyl)azetidine

Cat. No.: B2824542
CAS No.: 1797304-42-7
M. Wt: 391.46
InChI Key: QQSWPUURUNQFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-fluorophenoxy)benzoyl]-3-(2-methylpropanesulfonyl)azetidine is a specialized organic compound featuring a unique molecular architecture centered on an azetidine core. This scaffold is strategically functionalized with a 4-fluorophenoxybenzoyl group and a sterically hindering isobutylsulfonyl substituent . The combination of an electron-withdrawing fluorophenoxy fragment and the polar sulfonyl group is designed to enhance the molecule's stability and selectivity, making it a compelling candidate for pharmaceutical research and early drug discovery campaigns . The compound's structure offers a three-dimensional framework that is highly relevant in modern medicinal chemistry, where azetidines are valued for their ability to improve physicochemical properties, such as metabolic stability and solubility, in bioactive molecules . Its potential application lies in the investigation of kinase inhibition and specific receptor interactions, as the sulfonyl portion can facilitate targeted binding while the aromatic systems contribute to molecular recognition . Furthermore, the azetidine ring itself presents opportunities for further derivatization, enabling researchers to explore a wider chemical space for developing targeted bioactive molecules . The incorporation of a sulfonyl group aligns with contemporary research into sulfur(VI) pharmacophores, which are increasingly harnessed in the development of novel covalent probes and degrader motifs such as PROTACs .

Properties

IUPAC Name

[3-(4-fluorophenoxy)phenyl]-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4S/c1-14(2)13-27(24,25)19-11-22(12-19)20(23)15-4-3-5-18(10-15)26-17-8-6-16(21)7-9-17/h3-10,14,19H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSWPUURUNQFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-fluorophenoxy)benzoyl]-3-(2-methylpropanesulfonyl)azetidine typically involves multi-step organic reactions. The process begins with the preparation of the core azetidinone structure, followed by the introduction of the fluorophenoxy and isobutylsulfonyl groups. Common reagents used in these reactions include fluorobenzene, phenol derivatives, and sulfonyl chlorides. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran. The final step involves the coupling of the azetidinone core with the substituted phenyl groups under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of 1-[3-(4-fluorophenoxy)benzoyl]-3-(2-methylpropanesulfonyl)azetidine is scaled up using continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-fluorophenoxy)benzoyl]-3-(2-methylpropanesulfonyl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.

    Substitution: Amines, thiols, dimethylformamide (DMF), and mild heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

1-[3-(4-fluorophenoxy)benzoyl]-3-(2-methylpropanesulfonyl)azetidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-fluorophenoxy)benzoyl]-3-(2-methylpropanesulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Cisapride (4-Amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide)

Key Structural Differences :

  • Core Ring : Cisapride uses a 6-membered piperidine ring, whereas the target compound employs a 4-membered azetidine.
  • Substituents: Cisapride: Methoxy groups at positions 2 and 3 of the benzamide, a 4-fluorophenoxypropyl chain, and a chlorine atom. Target Compound: Lacks methoxy groups but features a fluorophenoxybenzoyl and a bulkier sulfonyl group.

Pharmacological Implications :

  • Cisapride acts as a gastrointestinal prokinetic agent via 5-HT₄ receptor agonism. The piperidine ring’s flexibility may aid receptor binding, while the chloro and methoxy groups enhance solubility and bioavailability .
  • The target compound’s azetidine ring may reduce off-target effects due to restricted conformation, and its sulfonyl group could improve metabolic stability.

1-(1-Methylcyclopropyl)-3-(trihydroxytriazin-2-yl)azetidine (JAK Inhibitor)

Key Structural Differences :

  • Sulfonyl Group : The JAK inhibitor uses a methylcyclopropylsulfonyl group, while the target compound employs 2-methylpropanesulfonyl.
  • Substituents: JAK Inhibitor: A trihydroxytriazinyl group at position 3, enabling hydrogen bonding with kinase active sites. Target Compound: A fluorophenoxybenzoyl group, favoring aromatic interactions (e.g., π-π stacking).

Comparative Data Table

Parameter Target Compound Cisapride JAK Inhibitor Azetidine
Core Structure Azetidine Piperidine Azetidine
Key Substituents 4-Fluorophenoxybenzoyl, 2-methylpropanesulfonyl 4-Fluorophenoxypropyl, chloro, methoxy Methylcyclopropylsulfonyl, trihydroxytriazinyl
Molecular Weight (g/mol) ~423.45 (estimated) 465.95 ~450 (estimated)
Therapeutic Class Not reported (hypothetical: enzyme inhibitor) Prokinetic agent (5-HT₄ agonist) JAK inhibitor (immunomodulatory)
Synthetic Complexity High (multi-step sulfonylation) Moderate (established synthesis) High (low-temperature reactions, silylation)
Stability Likely stable (sulfonyl groups resist hydrolysis) Requires light-resistant storage Sensitive to moisture (triazinyl group)

Research Findings and Implications

Ring Size and Selectivity : Azetidine-based compounds (target and JAK inhibitor) may exhibit higher target specificity than piperidine derivatives like Cisapride due to reduced conformational flexibility.

Fluorophenoxy vs. Triazinyl Groups: The target compound’s fluorophenoxybenzoyl group is more lipophilic than the JAK inhibitor’s triazinyl moiety, suggesting divergent applications (e.g., CNS vs. kinase targeting).

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-[3-(4-fluorophenoxy)benzoyl]-3-(2-methylpropanesulfonyl)azetidine to maximize yield and purity?

The synthesis involves multi-step reactions, including sulfonylation of the azetidine ring and subsequent benzoylation. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity during azetidine ring formation .
  • Catalysts/Base : Triethylamine or DMAP can facilitate sulfonylation and benzoylation steps .
  • Temperature control : Maintain 0–5°C during sulfonylation to avoid side reactions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by NMR (1H/13C) and mass spectrometry ensure >95% purity .

Q. Which spectroscopic and chromatographic methods are critical for confirming the structural integrity of this compound?

A combination of techniques is essential:

  • NMR spectroscopy : 1H NMR identifies proton environments (e.g., aromatic protons from the 4-fluorophenoxy group at δ 6.8–7.3 ppm), while 13C NMR confirms carbonyl (C=O, ~170 ppm) and sulfonyl (SO2, ~55 ppm) groups .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability under varying pH .

Advanced Research Questions

Q. How can molecular docking studies elucidate the binding interactions of this compound with biological targets (e.g., enzymes or receptors)?

Computational methods include:

  • Target selection : Prioritize targets based on structural analogs (e.g., sulfonamide-containing azetidines with kinase inhibitory activity) .
  • Docking software : AutoDock Vina or Schrödinger Suite can predict binding poses and affinity scores. Focus on hydrogen bonding (e.g., sulfonyl group with Arg residues) and hydrophobic interactions (fluorophenyl moiety) .
  • Validation : Compare docking results with experimental IC50 values from enzyme inhibition assays .

Q. What experimental strategies can resolve contradictions in reported pharmacokinetic data (e.g., bioavailability discrepancies)?

Address inconsistencies through:

  • Assay standardization : Use consistent cell lines (e.g., Caco-2 for permeability) and buffer conditions (pH 7.4) .
  • Metabolic stability tests : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation .
  • Structural analogs : Compare with derivatives (e.g., 3-(4-fluorophenyl)azetidine) to isolate substituent effects on absorption .

Q. How to design a comprehensive study evaluating the environmental persistence and ecotoxicology of this compound?

Follow OECD guidelines and integrate:

  • Biodegradation assays : Monitor degradation in soil/water systems via LC-MS/MS to quantify half-life (t1/2) .
  • Bioaccumulation potential : Use logP calculations (e.g., EPI Suite) and in vitro assays with fish hepatocytes .
  • Toxicity profiling : Test acute/chronic effects on Daphnia magna (EC50) and algal growth inhibition .

Q. What methodologies enable the identification of structure-activity relationships (SAR) for this compound’s biological activity?

SAR analysis requires:

  • Analog synthesis : Modify substituents (e.g., replace 2-methylpropanesulfonyl with methanesulfonyl) and test activity .
  • Biological assays : Measure IC50 in target-specific assays (e.g., kinase inhibition) and correlate with substituent electronegativity/logP .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields influencing activity .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting data in thermal stability studies of this compound?

  • Controlled TGA/DSC : Perform thermogravimetric analysis under inert (N2) vs. oxidative (O2) atmospheres to identify decomposition pathways .
  • Crystallography : Compare single-crystal X-ray structures (analogous to azetidine sulfonamides in ) to assess packing interactions affecting stability.
  • Replicate conditions : Ensure consistent heating rates (e.g., 10°C/min) and sample purity (>98%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.